molecular formula C21H20F2NO4P B4658433 N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline

N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline

Cat. No.: B4658433
M. Wt: 419.4 g/mol
InChI Key: NUJUMJHYUXYDIB-UHFFFAOYSA-N
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Description

N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline is a chemical compound known for its unique structure and properties It belongs to the class of aromatic ethers and is characterized by the presence of fluorophenoxy and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline typically involves the reaction of 2-fluorophenol with phosphoryl chloride to form bis(2-fluorophenoxy)phosphoryl chloride. This intermediate is then reacted with 4-propan-2-yloxyaniline under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The fluorophenoxy groups contribute to the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline: This compound shares a similar structure but with different substituents on the aromatic ring.

    N-bis(2-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline: Similar in structure but with chlorine atoms instead of fluorine.

Uniqueness

N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2NO4P/c1-15(2)26-17-13-11-16(12-14-17)24-29(25,27-20-9-5-3-7-18(20)22)28-21-10-6-4-8-19(21)23/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJUMJHYUXYDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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